molecular formula C16H24FN3O3S B2945052 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897613-31-9

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Cat. No.: B2945052
CAS No.: 897613-31-9
M. Wt: 357.44
InChI Key: INEBMHZJXWPSDN-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a fluorophenyl group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require the use of strong bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and controlled temperatures to ensure high yields.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve parallel solid-phase synthesis techniques, which allow for the efficient production of large quantities. Photocatalytic synthesis is another method that has been explored for its potential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has shown promise in the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it suitable for a range of applications, including as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • N-(1-(2-fluorophenyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

  • N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

  • N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its specific structural features, such as the presence of the sulfonyl group and the butyramide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-2-5-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-7-4-3-6-14(15)17/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEBMHZJXWPSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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